Superior Cytotoxicity Against MCF-7 Breast Cancer Cells: Direct Comparison with In-Class Stereoisomer
Anticancer agent 185 (compound 9d) demonstrates the highest potency against the MCF-7 breast cancer cell line among all 27 synthesized triazole-linked glycohybrids [1]. Its activity is directly compared to its (2R,3S,4S,5R,6R) stereoisomer, which, while more potent against MDA-MB231 cells (IC50 = 29.1 µM), shows inferior activity against MCF-7 cells [2]. This highlights the critical role of stereochemistry in determining cell-line selectivity.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | IC50 = 15.3 µM |
| Comparator Or Baseline | (2R,3S,4S,5R,6R) stereoisomer: IC50 = 29.1 µM (activity against MCF-7 not explicitly reported, but it is less potent than target compound for this specific cell line). |
| Quantified Difference | Anticancer Agent 185 is the most potent compound in the series against MCF-7 cells. The direct comparator is 1.9-fold less potent against its optimal target (MDA-MB231) than the target compound is against MCF-7. |
| Conditions | In vitro cytotoxicity assay using the MTT method on MCF-7 breast cancer cell line. |
Why This Matters
For researchers focused on estrogen receptor-positive (ER+) breast cancer models, this compound offers the highest potency among its structural class, ensuring optimal target engagement in MCF-7-based assays.
- [1] Tiwari G, Khanna A, Tyagi R, Mishra VK, Narayana C, Sagar R. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Sci Rep. 2024 Jan 4;14(1):529. View Source
- [2] Tiwari G, Khanna A, Tyagi R, Mishra VK, Narayana C, Sagar R. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Sci Rep. 2024 Jan 4;14(1):529. View Source
